Ethyl 5-acetamido-3-methylthiophene-2-carboxylate

Description

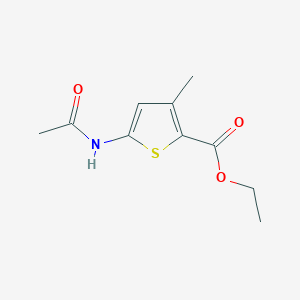

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate (IUPAC name: ethyl 5-(acetylamino)-3-methylthiophene-2-carboxylate) is a thiophene derivative characterized by an acetamido group at the 5-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the thiophene ring. This compound is synthesized via condensation reactions involving ethyl acetoacetate, sulfur, and acetylation agents like acetic anhydride, as described in and . Its crystal structure and molecular conformation have been confirmed through X-ray diffraction studies, which highlight the planar thiophene ring and the hydrogen-bonding interactions involving the acetamido group .

The compound serves as a precursor for synthesizing pharmacologically active thiophene derivatives, such as benzothiophene-based analogs () and carboxamide-linked structures ().

Properties

IUPAC Name |

ethyl 5-acetamido-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-4-14-10(13)9-6(2)5-8(15-9)11-7(3)12/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZQOTACSUUEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetamido-3-methylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base like pyridine.

Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-acetamido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylate and acetamido substituents are widely studied for their diverse chemical and pharmacological properties. Below is a detailed comparison of ethyl 5-acetamido-3-methylthiophene-2-carboxylate with structurally analogous compounds:

Substituent Position and Electronic Effects

Physicochemical Properties

Biological Activity

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

This compound features a thiophene ring, an acetamido group, and an ethyl ester. The presence of these functional groups contributes to its unique chemical reactivity and potential interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it relevant for combating infections.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The thiophene structure is associated with anti-inflammatory properties, which could be harnessed for developing treatments for inflammatory diseases.

- Antihypertensive Potential : Some studies have indicated that thiophene derivatives may exhibit antihypertensive effects, suggesting a possible role in cardiovascular health.

- Anti-Atherosclerotic Properties : The compound may contribute to preventing atherosclerosis, although more research is needed to confirm these effects.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, influencing cellular signaling pathways that regulate inflammation, cancer cell growth, and microbial resistance.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 3-methylthiophene-2-carboxylate | Thiophene ring with carboxylate group | Simpler structure, less functionalization |

| Ethyl 5-amino-3-methylthiophene-2-carboxylate | Amino group instead of acetamido | Potentially higher reactivity due to amino group |

| Ethyl 4-thiocyanatothiophene-2-carboxylate | Thiocyanate group at a different position | Different regioselectivity affecting biological activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria using disk diffusion methods .

- Anticancer Activity : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. Further investigations are ongoing to elucidate the specific molecular interactions involved.

- Inflammation Models : Experimental models of inflammation showed that this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.